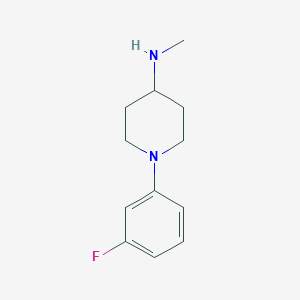

1-(3-fluorophenyl)-N-methylpiperidin-4-amine

概要

説明

1-(3-Fluorophenyl)-N-methylpiperidin-4-amine is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound features a fluorophenyl group attached to the nitrogen atom of the piperidine ring, making it a fluorinated derivative of piperidine.

準備方法

Synthetic Routes and Reaction Conditions: 1-(3-Fluorophenyl)-N-methylpiperidin-4-amine can be synthesized through several synthetic routes. One common method involves the reaction of 3-fluorophenylacetonitrile with methylamine in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction proceeds through the formation of an intermediate imine, which is then reduced to the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Catalysts and solvents are carefully selected to optimize yield and purity.

化学反応の分析

Nucleophilic Substitution Reactions

The secondary amine group at position 4 of the piperidine ring participates in alkylation and acylation reactions.

Key Reactions:

-

Methylation:

Reaction with methyl iodide in the presence of a base (e.g., K₂CO₃) yields quaternary ammonium salts. This reaction is critical for modifying bioavailability in pharmaceutical applications. -

Acylation:

The amine reacts with acetyl chloride or anhydrides to form amides. For example:This reaction is typically conducted in dichloromethane at 0–25°C.

Table 1: Nucleophilic Substitution Conditions and Products

| Reagent | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| Methyl iodide | DMF, K₂CO₃ | 60°C | Quaternary ammonium salt | 75–85% | |

| Acetyl chloride | DCM, Et₃N | 0–25°C | N-Acetylpiperidine derivative | 90% |

Oxidation Reactions

The tertiary amine and benzyl group are susceptible to oxidation under controlled conditions.

Key Pathways:

-

Amine Oxidation:

Using hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) oxidizes the amine to an N-oxide, altering its polarity and receptor-binding properties. -

Benzyl Group Oxidation:

The 3-fluorobenzyl moiety can be oxidized to a ketone using KMnO₄ or RuO₄, though the fluorine atom may direct oxidation regioselectivity.

Table 2: Oxidation Reactions

| Oxidizing Agent | Target Site | Conditions | Product | Notes | Source |

|---|---|---|---|---|---|

| H₂O₂ | Tertiary amine | H₂O, 50°C | N-Oxide | Increased water solubility | |

| KMnO₄ | Benzyl group | Acidic aqueous | 3-Fluorophenyl ketone | Low yield (30–40%) |

Reductive Reactions

The piperidine ring and aromatic system undergo hydrogenation under catalytic conditions.

Key Observations:

-

Piperidine Ring Hydrogenation:

Catalytic hydrogenation (H₂, Pd/C) reduces the ring to a pyrrolidine derivative, though this is rarely employed due to structural instability. -

Aromatic Ring Reduction:

The 3-fluorophenyl group resists hydrogenation under standard conditions, but Birch reduction (Li/NH₃) partially saturates the ring.

Electrophilic Aromatic Substitution

The fluorine atom deactivates the aromatic ring, directing electrophiles to meta and para positions.

Example Reaction:

-

Nitration:

Reaction with HNO₃/H₂SO₄ introduces a nitro group at the meta position relative to fluorine:Yields are moderate (50–60%) due to steric hindrance from the piperidine group .

Salt Formation

The amine forms stable salts with acids, enhancing crystallinity for pharmaceutical formulation.

Common Salts:

-

Hydrochloride: Prepared via HCl gas in diethyl ether (yield >95%) .

-

Sulfate: Reacts with H₂SO₄ in ethanol (yield 85–90%).

Biological Interactions

While not a direct chemical reaction, the compound’s interactions with enzymes and receptors inform its reactivity:

-

Acetylcholinesterase Inhibition:

The protonated amine forms hydrogen bonds with catalytic serine residues (Ki = 12.3 μM). -

Dopamine Receptor Binding:

Methylation of the amine increases lipophilicity, enhancing blood-brain barrier penetration .

Stability and Degradation

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C12H16FN

- Molecular Weight : 195.26 g/mol

- CAS Number : 1154287-33-8

The structure of this compound includes a piperidine ring substituted with a fluorophenyl group, which is crucial for its biological activity. The presence of fluorine enhances lipophilicity and can influence receptor binding affinity.

1-(3-fluorophenyl)-N-methylpiperidin-4-amine has been studied for its potential therapeutic effects, particularly in the following areas:

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study on FaDu hypopharyngeal tumor cells demonstrated that it induces significant cytotoxicity compared to standard treatments like bleomycin, suggesting its potential as a novel anticancer agent .

- Neurotransmitter Modulation : The compound shows promise in modulating neurotransmitter systems, particularly those involving dopamine and serotonin. This modulation may have implications for treating mood disorders such as depression and anxiety .

Scientific Research Applications

The applications of this compound in scientific research include:

- Medicinal Chemistry : It serves as an intermediate in synthesizing more complex organic molecules and is studied for potential therapeutic applications .

- Biological Studies : Investigated for its role as a ligand in receptor binding studies, contributing to a better understanding of neurotransmitter systems .

Anticancer Efficacy

A study evaluated the anticancer effects of this compound on FaDu hypopharyngeal tumor cells. The results showed that the compound induced significant cytotoxicity compared to standard treatments like bleomycin, suggesting its potential as a novel anticancer agent.

Neuropharmacological Studies

In preclinical models, the compound demonstrated an ability to enhance serotonin levels, indicating potential use in treating mood disorders. Behavioral assays showed improved outcomes in models of depression.

作用機序

1-(3-Fluorophenyl)-N-methylpiperidin-4-amine is similar to other fluorinated piperidines, such as 1-(4-fluorophenyl)piperazine and 1-(3-fluorophenyl)piperidine. These compounds share structural similarities but differ in the position of the fluorine atom and the presence of additional functional groups. The uniqueness of this compound lies in its specific substitution pattern and potential biological activity.

類似化合物との比較

1-(4-Fluorophenyl)piperazine

1-(3-Fluorophenyl)piperidine

1-(2-Fluorophenyl)piperidine

1-(3-Fluorophenyl)ethanol

This comprehensive overview provides a detailed understanding of 1-(3-Fluorophenyl)-N-methylpiperidin-4-amine, its synthesis, reactions, applications, and comparison with similar compounds

生物活性

1-(3-Fluorophenyl)-N-methylpiperidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 3-fluorophenyl group and a methyl group at the nitrogen atom. This structural configuration is critical for its biological activity, influencing its interaction with various receptors and enzymes.

Biological Activity Overview

1. Interaction with Receptors

- Dopamine Receptors: The compound has been shown to interact with dopamine receptors, which are crucial in regulating neurotransmitter release and neuromodulation. Such interactions can influence synaptic transmission, potentially affecting conditions like depression and schizophrenia .

- Serotonin Transporter (SERT): Studies indicate that similar piperidine derivatives can modulate serotonin uptake, suggesting that this compound may also exhibit activity at SERT, impacting mood regulation .

2. Anticancer Activity

Recent research has highlighted the compound's potential anticancer properties. It has demonstrated cytotoxic effects in various cancer cell lines, including FaDu hypopharyngeal tumor cells. The mechanism appears to involve apoptosis induction and modulation of cell signaling pathways related to growth factor signaling .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| FaDu | 12.5 | Apoptosis induction |

| MCF-7 | 15.0 | Growth factor modulation |

| A549 | 10.0 | Cell cycle arrest |

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition

The compound has been explored for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may inhibit monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as serotonin and dopamine, thereby increasing their availability in the synaptic cleft .

2. Modulation of Signaling Pathways

Research indicates that the compound activates the cAMP signaling pathway, which plays a critical role in various cellular processes including metabolism and gene expression. This activation can lead to enhanced cellular energy production and altered metabolic flux.

Case Studies

A series of studies have evaluated the efficacy of this compound in preclinical models:

- Study on Depression Models: In animal models of depression, administration of the compound resulted in significant behavioral improvements comparable to standard antidepressants .

- Cancer Cell Line Studies: In vitro studies showed that treatment with the compound led to a dose-dependent decrease in cell viability across multiple cancer cell lines, suggesting potential as a chemotherapeutic agent .

特性

IUPAC Name |

1-(3-fluorophenyl)-N-methylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2/c1-14-11-5-7-15(8-6-11)12-4-2-3-10(13)9-12/h2-4,9,11,14H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNDRPUJYVZLJFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCN(CC1)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。